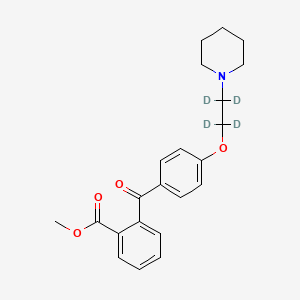
Mg(II) protoporphyrin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium(II) protoporphyrin IX is a complex organic compound that plays a crucial role in the biosynthesis of chlorophyll in plants. It is a derivative of protoporphyrin IX, where a magnesium ion is inserted into the porphyrin ring. This compound is essential for photosynthesis, as it is a precursor to chlorophyll, the pigment responsible for capturing light energy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium(II) protoporphyrin IX typically involves the insertion of a magnesium ion into protoporphyrin IX. This process is catalyzed by the enzyme magnesium chelatase. The reaction conditions often include the presence of magnesium salts, such as magnesium chloride, and a suitable buffer to maintain the pH. The reaction is usually carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of magnesium(II) protoporphyrin IX can be achieved through a similar process but on a larger scale. The use of bioreactors and controlled environments ensures the efficient production of the compound. The process involves the extraction of protoporphyrin IX from natural sources, followed by the enzymatic insertion of magnesium ions.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form magnesium(II) protoporphyrin IX derivatives with different oxidation states.
Substitution: The magnesium ion can be substituted with other metal ions to form different metalloporphyrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used to substitute the magnesium ion.
Major Products Formed
The major products formed from these reactions include various metalloporphyrins and oxidized or reduced derivatives of magnesium(II) protoporphyrin IX.
Aplicaciones Científicas De Investigación
Magnesium(II) protoporphyrin IX has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties of metalloporphyrins and their role in catalysis.
Biology: The compound is essential for understanding the biosynthesis of chlorophyll and the mechanisms of photosynthesis.
Medicine: Research on magnesium(II) protoporphyrin IX contributes to the development of photodynamic therapy for cancer treatment.
Industry: It is used in the production of artificial photosynthetic systems and as a pigment in various applications.
Mecanismo De Acción
Magnesium(II) protoporphyrin IX exerts its effects by participating in the biosynthesis of chlorophyll. The magnesium ion in the center of the porphyrin ring plays a crucial role in capturing light energy and transferring it to the reaction center of the photosystem. This process involves the excitation of electrons and the generation of a proton gradient, which drives the synthesis of adenosine triphosphate (ATP).
Comparación Con Compuestos Similares
Similar Compounds
Zinc(II) protoporphyrin IX: Similar structure but with a zinc ion instead of magnesium.
Iron(III) protoporphyrin IX: Contains an iron ion and is a precursor to heme.
Copper(II) protoporphyrin IX: Contains a copper ion and has different redox properties.
Uniqueness
Magnesium(II) protoporphyrin IX is unique due to its role in photosynthesis. Unlike other metalloporphyrins, it specifically participates in the light-harvesting process, making it indispensable for the survival of photosynthetic organisms.
Propiedades
Fórmula molecular |
C34H34MgN4O4+2 |
|---|---|
Peso molecular |
587.0 g/mol |
Nombre IUPAC |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/b25-13?,26-13-,27-14-,28-15-,29-14?,30-15?,31-16?,32-16-; |
Clave InChI |
REJJDEGSUOCEEW-KOGNBAONSA-N |
SMILES isomérico |
[H+].[H+].CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


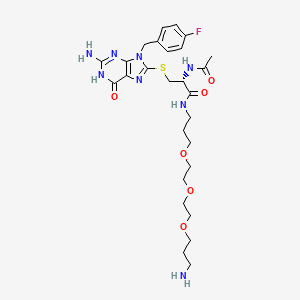




![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)

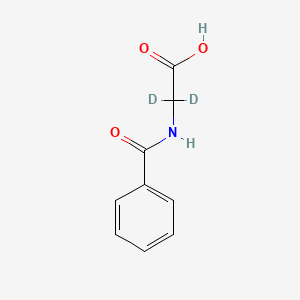
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
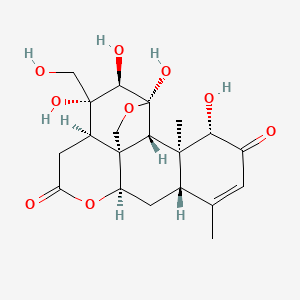
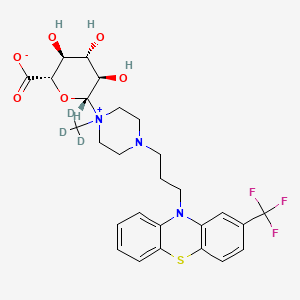
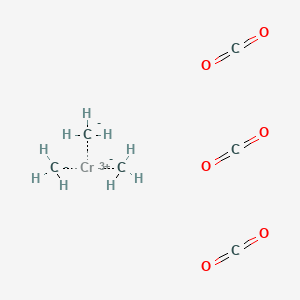
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
